molecular formula C17H20F6IP B1592545 Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) CAS No. 344562-80-7

Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)

Cat. No. B1592545
M. Wt: 496.21 g/mol
InChI Key: YNDYCGZWQZEBCS-UHFFFAOYSA-N
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Description

Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) is an organic compound commonly used in scientific research. It is a type of iodonium salt, a class of compounds that are used as reagents in organic synthesis. Iodonium hexafluorophosphate is a versatile reagent, with a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, natural products, and organic materials.

Scientific Research Applications

Photoinitiator in Polymerization Processes

Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) is used as a photoinitiator in various polymerization processes. It plays a pivotal role in initiating cationic ring-opening polymerization and radical polymerization. This application is crucial in the development of conductive polymers, where the compound facilitates the bonding of conducting polymers with epoxy-based network films via photoinduced electron transfer reactions. This process is significant in electronic and other applications due to its efficiency and simplicity (Sangermano et al., 2013).

Photoinitiator in Photopolymerization

The compound is used in photoinduced synthesis processes. As a photoinitiator, it aids in the formation of conductive epoxy-polythiophene network films by initiating photoinduced step-growth and cationic ring-opening polymerization processes. The presence of iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) is essential in this process as it enables the simultaneous formation of polythiophene and cationic ring opening polymerization of monomers, leading to the production of conductive films (Sangermano et al., 2013).

Synthesis of Aryliodonium Salts

The compound is used in the synthesis of aryliodonium salts, which are precursor molecules for electrophilic radiofluorination and other 4-iodophenylation reactions. These salts play a significant role in transition metal-catalyzed cross-coupling and other metal-organic reactions, marking their importance in synthetic chemistry (Cardinale et al., 2012).

Synthesis of Novel Photoinitiators

Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) is involved in the synthesis of new photoinitiators, which are used in ultraviolet (UV) photopolymerization processes. These novel photoinitiators enhance the efficiency and effectiveness of UV photopolymerization, highlighting their importance in industries reliant on rapid and efficient curing processes (Lu Yong-zhang, 2006).

Catalyst in Organic Synthesis

The compound serves as a catalyst in various organic synthesis reactions. Its role as a catalyst is particularly highlighted in the synthesis of cycloheptyne, a compound of interest in organic chemistry due to its potential applications in synthetic and medicinal chemistry (Fujita et al., 2003).

properties

IUPAC Name

(4-methylphenyl)-[4-(2-methylpropyl)phenyl]iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20I.F6P/c1-13(2)12-15-6-10-17(11-7-15)18-16-8-4-14(3)5-9-16;1-7(2,3,4,5)6/h4-11,13H,12H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYCGZWQZEBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CC(C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074905
Record name Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)
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Molecular Weight

496.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)

CAS RN

344562-80-7
Record name Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) (1:1)
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Record name Iodonium, (4-methylphenyl)(4-(2-methylpropyl)phenyl)-, hexafluorophosphate(1-) (1:1)
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Record name Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-) (1:1)
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Record name Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[(ethoxycarbonothioyl)thio]propanoate
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Record name [4-methylphenyl-(4-(2-methylpropyl)phenyl)]iodonium hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Shi, F Karasu, C Rocco, X Allonas… - Journal of …, 2015 - jstage.jst.go.jp
LED curing is becoming attractive in various applications due to specific characteristics such as long life-time, low heat generation and more energy saving. It requires the selection of …
Number of citations: 12 www.jstage.jst.go.jp
A Tsigara, B Belier, F Maillard, P Falgayrettes, E Nativel… - researchgate.net
In this paper we present the microfabrication steps of organo-mineral and polymer (SU8) based cantilever probe systems using an alternative batch front face fabrication process. The …
Number of citations: 0 www.researchgate.net
H Esen, CC Barghorn, X Allonas - Polymers for Advanced …, 2016 - Wiley Online Library
Controlled and patterned variation of refractive index (wavefront) across a lens surface was obtained via the use of “phase mask”. Gradient interpenetrating network was selected to …
Number of citations: 5 onlinelibrary.wiley.com
S Dalle Vacche, A Vitale, R Bongiovanni - Molecules, 2019 - mdpi.com
Cardanol is a natural alkylphenolic compound derived from Cashew NutShell Liquid (CNSL), a non-food annually renewable raw material extracted from cashew nutshells. In the quest …
Number of citations: 35 www.mdpi.com
M De Brito - 2011 - theses.hal.science
The aim of this thesis is to develop and characterize UV curable resins for rapid prototyping application. The study started with the optimization of commercially available hybrid acrylate/…
Number of citations: 6 theses.hal.science
S Dalle Vacche, V Karunakaran, SM Ronchetti… - Journal of Composites …, 2021 - mdpi.com
Biobased composites were successfully prepared using raw materials derived from biomass waste, ie, an epoxy resin obtained from cardanol and nanocellulose from unbleached hemp …
Number of citations: 13 www.mdpi.com
J Gaspar, PJ Bártolo, FM Duarte - Materials Science Forum, 2008 - Trans Tech Publ
The rising of consumers’ demands and an ever increasing pressure of international markets imposed a deep change in the product development process to respond to an increasing …
Number of citations: 10 www.scientific.net
European Food Safety Authority - EFSA Supporting …, 2011 - Wiley Online Library
An EFSA Scientific Cooperation (ESCO) Working Group was set up in February 2010 in order to collect the information present at Member State level and make proposals to anticipate …
Number of citations: 2 efsa.onlinelibrary.wiley.com
J Kastner, O Lorret, A Rank, C Schwarzinger… - European Polymer …, 2015 - Elsevier
Microcontact printing (μCP) is a widely used technique for depositing proteins in micro patterns. The investigation of protein–protein interactions in small cells like T-cells (5–10 μm), …
Number of citations: 6 www.sciencedirect.com
Y Lu, H Li, M Lin, W Ng, H Liu - Journal of composite …, 2013 - journals.sagepub.com
Electron beam (EB) curing is a high rate manufacturing technique for preparing of the epoxy composites. In this study, EB radiation was used to prepare carbon nanotubes (CNTs)/…
Number of citations: 9 journals.sagepub.com

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